molecular formula C14H11F3N2O2 B1449403 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid CAS No. 2197055-42-6

6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid

Cat. No.: B1449403
CAS No.: 2197055-42-6
M. Wt: 296.24 g/mol
InChI Key: PSSSUQODLIBSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is a chemical compound of significant interest in pharmacological research, primarily investigated for its role as a modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The TRPA1 channel is a non-selective cation channel expressed in sensory neurons and is known as a key detector of noxious environmental irritants and endogenous inflammatory mediators. Research indicates that this compound acts as an antagonist of the TRPA1 channel, potentially inhibiting its activation by known agonists such as allyl isothiocyanate (the pungent component of mustard oil) and cinnamaldehyde. This mechanism suggests its utility as a valuable research tool for probing the physiological and pathophysiological roles of TRPA1 in various biological processes. Its applications are centered on in vitro and ex vivo studies aimed at understanding pain transduction pathways, neurogenic inflammation, and airway responsiveness, providing critical insights for basic science and the potential development of novel therapeutic agents. The structural motif of this molecule, incorporating a trifluoromethyl group and a specific phenylamino linkage to a nicotinic acid core, is characteristic of a class of synthetic molecules explored for their targeted bioactivity. This product is intended for research purposes by qualified professionals in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Sources: PubChem , IUPHAR/BPS Guide to Pharmacology .

Properties

IUPAC Name

6-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)3-2-4-11(8)19-12-6-5-9(7-18-12)13(20)21/h2-7H,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSSUQODLIBSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=NC=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

. This inhibition prevents the formation of prostaglandins, which are mediators of inflammation and pain. The compound interacts with cyclooxygenase by binding to its active site, thereby blocking the enzyme’s ability to convert arachidonic acid into prostaglandins.

Cellular Effects

6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid affects various cell types and cellular processes. It reduces inflammation by decreasing the production of pro-inflammatory cytokines and mediators. This compound also influences cell signaling pathways, particularly those involving the cyclooxygenase enzymes, leading to reduced pain and fever. Additionally, it impacts gene expression by downregulating the expression of genes involved in the inflammatory response.

Biological Activity

6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This compound's unique structure, characterized by the presence of a trifluoromethyl group and an aromatic amine, suggests a diverse range of interactions with biological systems.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial agent and an inhibitor of viral replication.

Antimicrobial Activity

Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antibacterial properties. In particular:

  • Gram-positive Bacteria : Studies have shown that this compound exhibits selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against strains such as Staphylococcus aureus and Enterococcus .
  • Antibiofilm Properties : The compound demonstrated moderate antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL .

Antiviral Activity

The potential antiviral activity of this compound has been particularly notable in studies focused on HIV:

  • HIV Inhibition : A series of compounds based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold were evaluated for their ability to inhibit HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) function. Several compounds exhibited low micromolar inhibitory effects, with some showing selectivity indices greater than 10 . This highlights the compound's potential as a dual-target inhibitor in HIV treatment strategies.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various derivatives of nicotinic acid for their antimicrobial properties. The findings indicated that compounds similar to this compound showed broad-spectrum activity against both bacterial and fungal strains. The most effective derivatives had MIC values comparable to established antibiotics such as fluconazole and ciprofloxacin .

CompoundTarget OrganismMIC (μM)Notes
AS. aureus15.625Effective against MRSA
BE. coli31.25Moderate inhibition
CC. albicans6.5Comparable to fluconazole

Study 2: HIV RNase H Inhibition

In another significant study, various derivatives were synthesized and tested for their ability to inhibit RNase H activity associated with HIV-1. The results showed that specific modifications to the nicotinic acid structure enhanced inhibitory potency:

Compound IDIC50 (μM)EC50 (μM)Selectivity Index
Compound 10.71014.3
Compound 2522.5
Compound 318>50<3

These results indicate that the structural modifications made to the nicotinic acid core can significantly influence both antiviral efficacy and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, making compounds like 6-(Trifluoromethyl)nicotinic acid and 2-Methyl-6-(trifluoromethyl)nicotinic acid suitable for agrochemical and pharmaceutical applications.
  • Aromatic amino groups (e.g., -NH-(2-Me-3-CF₃Ph)) in the target compound increase steric bulk and receptor-binding specificity, contributing to its anti-inflammatory efficacy in veterinary use.
  • Chlorine substitution (e.g., 2-Chloro-6-trifluoromethyl nicotinic acid) introduces electronegativity, favoring herbicidal activity.

Preparation Methods

Synthesis of 6-(Trifluoromethyl)nicotinic Acid

This pyridine acid derivative serves as the nicotinic acid moiety in the target compound. Two main synthetic routes have been reported:

Method 1: Catalytic Hydrogenation of 2-Chloro-6-trifluoromethylnicotinic Acid

  • Reagents: 2-chloro-6-trifluoromethylnicotinic acid, triethylamine, methanol, Pd/C catalyst, hydrochloric acid
  • Procedure:
    The chloro-substituted nicotinic acid is dissolved in methanol with triethylamine under nitrogen atmosphere. Pd/C is added, and the mixture is hydrogenated at room temperature overnight. Post-reaction, the solvent is evaporated, the residue dissolved in water, acidified with concentrated HCl to crystallize the product, which is then filtered and dried.

  • Yield: 90.4% crude yield of 6-(trifluoromethyl)nicotinic acid as an off-white powder

  • Physical Properties: Melting point 193-197 °C, boiling point 259.3 °C at 760 mmHg.

Method 2: Condensation of Methyl 3-Aminoacrylic Acid with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Reagents: Methyl 3-aminoacrylic acid, sodium methoxide, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, methanol, hydrochloric acid
  • Procedure:
    The amino acid and sodium methoxide are reacted at low temperature (-5 °C), followed by addition of the trifluorobutenone. The mixture is heated under reflux, then hydrolyzed and acidified to precipitate the nicotinic acid derivative.

  • Yield: 42.8%

  • Melting Point: 170-176 °C
  • NMR Data: $$^{1}H$$ NMR (400 MHz, DMSO-d6) shows characteristic aromatic and amine protons.

Coupling to Form 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic Acid

While direct literature on the final coupling step is limited, the general approach involves:

  • Amination Reaction: Nucleophilic aromatic substitution or Buchwald-Hartwig amination where the amino group of 2-methyl-3-(trifluoromethyl)aniline attacks an activated halogenated nicotinic acid derivative (e.g., 6-chloronicotinic acid or its trifluoromethylated analog).

  • Reaction Conditions:
    Use of palladium catalysts, appropriate ligands, bases (such as triethylamine or potassium carbonate), and solvents like dimethylformamide or toluene under inert atmosphere at elevated temperatures.

  • Purification: Crystallization or chromatographic techniques to isolate the target amino-substituted nicotinic acid.

This synthetic strategy leverages the availability of both precursors prepared as above and is consistent with common methods for aryl amination in heterocyclic chemistry.

Summary Table of Key Preparation Steps

Step Compound Starting Material(s) Key Reagents & Conditions Yield (%) Purity Notes
1 2-Methyl-3-(trifluoromethyl)aniline 2-chloro-3-trifluoromethylaniline Dimethyl sulfide, N-chlorosuccinimide, triethylamine, Pd/C, H₂ (4 kg/cm²), ethanol, alkali, 48 h 75 >99% GC Multi-step, hydrogenation critical
2 6-(Trifluoromethyl)nicotinic acid (Method 1) 2-chloro-6-trifluoromethylnicotinic acid Triethylamine, methanol, Pd/C, H₂, HCl crystallization 90.4 High Mild hydrogenation
3 6-(Trifluoromethyl)nicotinic acid (Method 2) Methyl 3-aminoacrylic acid, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one Sodium methoxide, reflux, acidification 42.8 Moderate Condensation route
4 This compound 2-methyl-3-(trifluoromethyl)aniline, 6-(trifluoromethyl)nicotinic acid derivative Pd catalyst, base, solvent, heat Not specified Not specified Typical aryl amination

Q & A

Q. What are the standard synthetic routes for 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid?

The compound is typically synthesized via a three-step approach: (1) halogenation of pyridine precursors, (2) nucleophilic substitution with trifluoromethyl groups, and (3) hydrolysis of nitriles to carboxylic acids. For example, 3-chloro-2-iodopyridine can react with a CF₃ source (e.g., Cu-mediated trifluoromethylation) to form intermediates, which are then hydrolyzed to yield the nicotinic acid derivative . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products.

Q. How is the purity and structural identity of this compound validated in academic research?

Analytical methods include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% by area normalization) using reverse-phase C18 columns and UV detection at 254 nm .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR resolve structural ambiguities caused by the trifluoromethyl group. ¹⁹F NMR is particularly useful for confirming CF₃ substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 192.11) .

Q. What are the primary pharmacological mechanisms associated with this compound?

The compound (niflumic acid) acts as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. It also modulates ion channels (e.g., calcium-activated chloride channels), contributing to its anti-inflammatory and analgesic effects .

Advanced Research Questions

Q. How can computational modeling optimize regioselectivity in the synthesis of trifluoromethylpyridine derivatives?

Density Functional Theory (DFT) calculations predict reaction pathways and transition states to identify optimal conditions for regioselective trifluoromethylation. COMSOL Multiphysics simulations can model reaction kinetics, while AI-driven platforms (e.g., smart laboratories) enable real-time adjustment of parameters like temperature and reagent stoichiometry .

Q. What experimental strategies resolve contradictions in reported anti-inflammatory vs. pro-inflammatory effects of this compound?

Contradictory data may arise from concentration-dependent effects or cell-type specificity. A factorial design approach is recommended:

  • Variables : Concentration (0.1–100 µM), cell types (e.g., macrophages vs. epithelial cells), and inflammatory stimuli (e.g., LPS, TNF-α).
  • Outcome Measures : COX-2 expression (Western blot), prostaglandin E₂ (PGE₂) ELISA, and NF-κB activation (luciferase reporter assays). Meta-analyses of existing datasets can identify confounding variables .

Q. How does the trifluoromethyl group influence the compound’s bioavailability and metabolic stability?

The CF₃ group enhances lipophilicity (logP ~2.5), improving membrane permeability but potentially reducing aqueous solubility. In vitro metabolic studies (e.g., liver microsomes) assess stability by monitoring hydroxylation or glucuronidation via LC-MS/MS. Comparative studies with non-fluorinated analogs quantify the CF₃ contribution to pharmacokinetics .

Q. What methodological frameworks guide the integration of this compound’s dual COX/ion channel modulation into broader pharmacological theory?

Link studies to the "multi-target directed ligand" (MTDL) framework, which posits that compounds interacting with multiple targets (e.g., COX and ion channels) may offer synergistic therapeutic benefits. Use in silico docking (AutoDock Vina) to map binding sites and validate hypotheses via mutagenesis (e.g., COX-2 mutants) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported IC₅₀ values for COX inhibition?

Systematic reviews should:

  • Compare assay conditions (e.g., recombinant vs. native enzymes, substrate concentrations).
  • Standardize protocols using guidelines from the Analytical and Bioanalytical Chemistry community (e.g., pre-validated enzyme activity assays) .
  • Perform equivalence testing with positive controls (e.g., indomethacin) .

Q. What steps ensure reproducibility in scaled-up synthesis?

  • Document critical quality attributes (CQAs) like reaction yield, impurity profiles, and crystal polymorphism.
  • Use process analytical technology (PAT) tools (e.g., in-line FTIR) to monitor intermediates.
  • Adhere to CRDC 2050108 guidelines for chemical engineering process control .

Theoretical and Methodological Innovation

Q. How can this compound’s unique properties advance membrane separation technologies?

The trifluoromethyl group’s hydrophobicity makes the compound a candidate for designing membrane additives (e.g., in polymer membranes for organic solvent nanofiltration). Experimental workflows should include:

  • Contact angle measurements to assess hydrophobicity.
  • Molecular dynamics simulations to predict solute-membrane interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid
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6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid

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